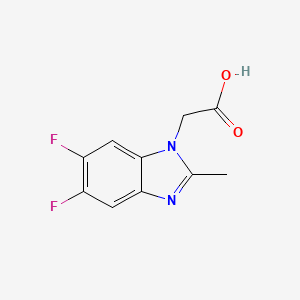

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid, also known as DFBA, is a benzodiazole derivative that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting subject of research.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Supramolecular Chemistry

The crystal structure analysis of related compounds often reveals insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the compound's chemical behavior and stability. For instance, studies on febuxostat, a compound with a somewhat related structure, demonstrate how these interactions form supramolecular chains that could influence the solubility and crystallinity of related compounds (Min Wu, Xiurong Hu, J. Gu, G. Tang, 2015).

Fluorescence and Sensing Applications

Certain benzodiazolyl compounds have been identified for their selective fluorescence quenching effects towards specific metal ions, indicating potential applications in chemical sensing. This property could be exploited for the development of new fluorescent sensors for metal ions, which are important in environmental monitoring and industrial processes (Li Rui-j, 2013).

Synthetic Chemistry and Drug Discovery

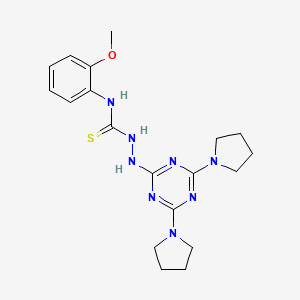

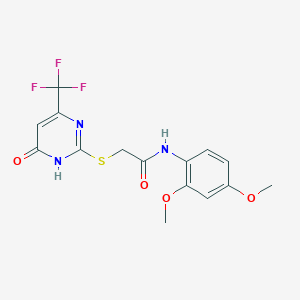

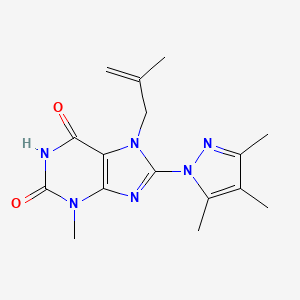

The compound's structural motif is pivotal in synthesizing novel chemical entities with potential biological activities. For example, its incorporation into various scaffolds has led to the synthesis of compounds with analgesic, anti-inflammatory, and antimicrobial activities. These findings underscore the versatility of the benzodiazolyl acetic acid framework in medicinal chemistry, providing a foundation for developing new therapeutic agents (Umut Salgın-Gökşen, Nesrin Gökhan-Kelekçi, Ozgür Göktaş, et al., 2007).

Aldose Reductase Inhibition for Diabetic Complications

Compounds containing the benzodiazolyl acetic acid moiety have been identified as potent inhibitors of aldose reductase, an enzyme implicated in the development of diabetic complications. Such inhibitors can potentially manage or treat conditions like diabetic neuropathy and retinopathy, highlighting the compound's relevance in addressing diabetes-related health issues (M. V. Van Zandt, Michael L. Jones, David E. Gunn, et al., 2005).

Advanced Materials and Optical Properties

Research into the optical properties of benzodiazolyl derivatives suggests applications in materials science, particularly in developing new luminescent materials or laser dyes. The high luminescence and large Stokes shifts of some derivatives make them candidates for applications in optical devices and sensors (U. Grummt, D. Weiss, E. Birckner, R. Beckert, 2007).

Eigenschaften

IUPAC Name |

2-(5,6-difluoro-2-methylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-5-13-8-2-6(11)7(12)3-9(8)14(5)4-10(15)16/h2-3H,4H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMOXUQANGOJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1CC(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2776124.png)

![Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776126.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)

![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2776132.png)